4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a pyrimidine ring fused to a thiomorpholine ring
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to targetNur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
Related pyrimidine derivatives have been reported to interact with their targets by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Related pyrimidine derivatives have been reported to inhibit protein kinases, which play a crucial role in various cellular signaling processes .
Pharmacokinetics
Similar pyrimidine-based drugs have been reported to be eliminated by both metabolism and renal clearance .
Result of Action
Related pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been associated with a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Cellular Effects
It has been found that pyrimidine derivatives can inhibit cellular microtubule polymerization with EC 50 values of 20-90 nM . This was confirmed by phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines .
Molecular Mechanism
It has been shown that pyrimidin-2-yl morpholines bind to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . Relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202 and Cys241 of β-tubulin .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives have shown excellent stability in human hepatocytes, and human, mouse and rat microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions. For instance, a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization can be employed . The reaction conditions often include the use of catalysts such as copper and reagents like 4-HO-TEMPO .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine: This compound features a fused pyrazole and pyrimidine ring, offering different biological activities.
2,4-Di(arylamino)pyrimidine: Known for its activity against mutant EGFR kinases, this compound has a different substitution pattern on the pyrimidine ring.
Uniqueness
4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine-based compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULARNDFQIGKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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